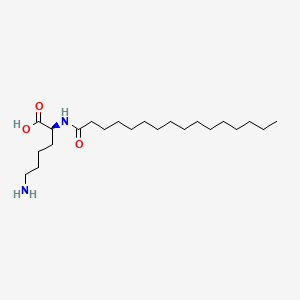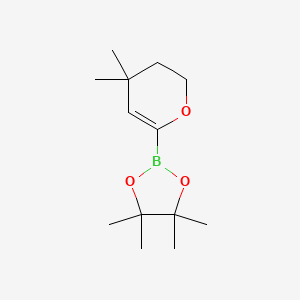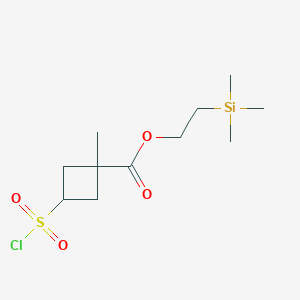
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is a complex organic compound that features a trimethylsilyl group, a chlorosulfonyl group, and a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the carboxylate group. The trimethylsilyl group is then added using a silylating agent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, while the chlorosulfonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
- 2-(Trimethylsilyl)ethyl chloroformate
- 2-(Trimethylsilyl)ethyl carbonochloridate
Uniqueness
2-(Trimethylsilyl)ethyl 3-(chlorosulfonyl)-1-methylcyclobutane-1-carboxylate is unique due to the presence of both the trimethylsilyl and chlorosulfonyl groups, which provide distinct reactivity and stability. This combination of functional groups allows for a wide range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C11H21ClO4SSi |
|---|---|
Peso molecular |
312.89 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl 3-chlorosulfonyl-1-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H21ClO4SSi/c1-11(7-9(8-11)17(12,14)15)10(13)16-5-6-18(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
ASEUPOBFXYONAE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)S(=O)(=O)Cl)C(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



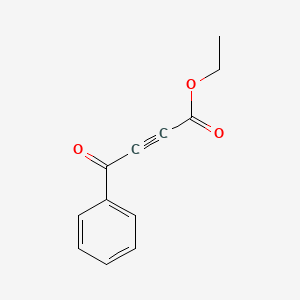
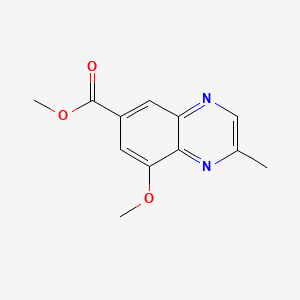
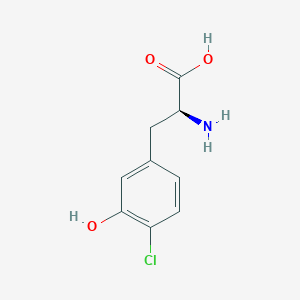
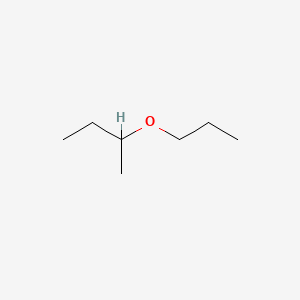
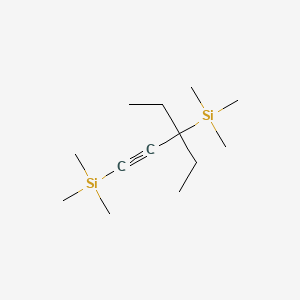
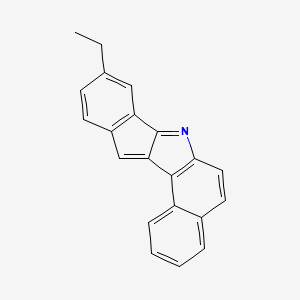
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)

